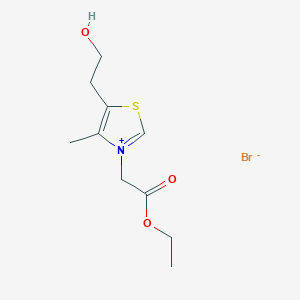

3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide

Descripción general

Descripción

Compounds like “3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide” belong to a class of organic compounds known as thiazolium salts. These are organic compounds containing a thiazole ring (a five-member aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms) bearing a positive charge .

Molecular Structure Analysis

Thiazolium salts typically have a planar thiazole ring system. The positive charge is delocalized over the ring, contributing to the stability of these compounds .Chemical Reactions Analysis

Thiazolium salts are often used as catalysts in organic synthesis, particularly in reactions involving the transfer of a carbon group (like the benzoin condensation or the Stetter reaction) .Physical And Chemical Properties Analysis

Thiazolium salts are typically solid at room temperature. They are generally soluble in polar solvents due to their ionic nature .Aplicaciones Científicas De Investigación

Novel Synthesis Methods and Chemical Properties

Research has developed novel synthesis methods for thiazolium compounds, demonstrating their varied applications in organic chemistry. For example, a study outlined a new preparation method for a benzothiazolium compound, which is structurally related to "3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide" (Minkovska et al., 2016). This research highlights the potential for innovative approaches to synthesize and modify thiazolium-based compounds.

Reaction Mechanisms and Derivatives

Studies on the reactions and derivatives of thiazolium compounds provide insights into their versatility and reactivity. One investigation discussed the synthesis of cycl[3.2.2]azine derivatives using a cycloaddition reaction, which underscores the utility of thiazolium compounds in constructing complex heterocyclic structures (Tominaga et al., 1989). Such research points to the broader applicability of thiazolium bromides in organic synthesis and material science.

Analytical and Structural Studies

Analytical and structural studies of thiazolium compounds enhance our understanding of their chemical behavior and potential applications. Mass spectrometry has been used to investigate the fragmentation patterns of pyrimidinium oxides, offering insights into the stability and reactivity of thiazolium ions (Undheim & Hvistendahl, 1971). This knowledge is crucial for the development of new compounds with specific properties and applications.

Dimerization Chemistry and Potential Applications

The dimerization chemistry of thiazolium salts has been explored, revealing interesting pathways for the creation of dimers with unique structures and potentially valuable properties (Doughty & Risinger, 1987). Such research might lead to novel applications in catalysis, pharmaceuticals, and materials science.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]acetate;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3S.BrH/c1-3-14-10(13)6-11-7-15-9(4-5-12)8(11)2;/h7,12H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWZASKKRDIJCJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CSC(=C1C)CCO.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)

![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)

![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)